molecular formula C20H20ClN3O4 B021405 Didesmethyl Erlotinib Hydrochloride Salt CAS No. 183320-12-9

Didesmethyl Erlotinib Hydrochloride Salt

Cat. No. B021405
CAS RN: 183320-12-9
M. Wt: 401.8 g/mol
InChI Key: CUXTVYBENQCZOP-UHFFFAOYSA-N
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Description

Didesmethyl Erlotinib Hydrochloride Salt is a cytotoxic drug used in the treatment of cancer . It is a prodrug that is metabolized to an active form, which inhibits the activity of tyrosine kinases, leading to cell death .


Synthesis Analysis

The synthesis of Erlotinib, the parent compound of Didesmethyl Erlotinib, has been described in several studies . Erlotinib is synthesized from 6,7-bis-(2-methoxyethoxy)quinazolin-4-(3H)-one . A series of erlotinib-based 1,2,3-triazole compounds were designed by combining erlotinib with phenyl or benzyl azide .


Molecular Structure Analysis

The molecular structure of Erlotinib has been studied using density functional theory methods . The energy barrier height of conformational transformation is less than 18.0 kJ/mol . The Raman and UV–Vis spectra of the drug, its hydrochloride salt, and monohydrate complex in both typical conformations were analyzed .

Scientific Research Applications

Analytical Method Development

Didesmethyl Erlotinib Hydrochloride Salt is used in the development and validation of analytical methods . For instance, it has been used in the quantification of erlotinib hydrochloride in bulk and in pharmaceutical formulation by thin-layer chromatography (TLC) . The method was validated according to the International Council for Harmonisation (ICH) guidelines .

Degradation Behavior Studies

Studies on the degradation behavior of Didesmethyl Erlotinib Hydrochloride Salt have been conducted . It was found to be stable under acidic, thermal, and photolytic conditions, but significantly degraded under alkaline and oxidative stress conditions .

Pharmaceutical Formulation

Didesmethyl Erlotinib Hydrochloride Salt is used in the formulation of tablets . The method developed for its quantification has been successfully applied to the quantitative determination of marketed formulations .

UV Spectrophotometric Methods

UV spectrophotometric methods have been developed for the estimation of Didesmethyl Erlotinib Hydrochloride Salt in bulk and tablet forms . Two different methods, the zero-order (method I) and the zero-order AUC (method II), have been developed .

Therapeutic Drug Monitoring

A liquid chromatography tandem mass spectrometry method was developed and validated for quantification of Didesmethyl Erlotinib Hydrochloride Salt and its metabolites in human plasma . This method is suitable for therapeutic drug monitoring .

Pharmacokinetic Studies

The same liquid chromatography tandem mass spectrometry method mentioned above is also used in pharmacokinetic studies . This allows researchers to understand the behavior of Didesmethyl Erlotinib Hydrochloride Salt in the body over time .

Mechanism of Action

Target of Action

Didesmethyl Erlotinib Hydrochloride Salt, also known as Erlotinib, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein found on the surface of both normal and cancer cells, playing a crucial role in cell division and multiplication . In some cancer cells, EGFR is overexpressed, leading to uncontrolled growth .

Mode of Action

Erlotinib works by blocking EGFR , thereby inhibiting the intracellular phosphorylation of tyrosine kinase associated with EGFR . This blockage can shrink or stop cancer growth for a period of time . Erlotinib is considered a targeted drug therapy, as it specifically blocks signals that encourage cancer cell growth .

Biochemical Pathways

The inhibition of EGFR by Erlotinib affects multiple signal-transduction pathways, playing a critical role in both tumorigenesis and tumor growth . By blocking EGFR, Erlotinib disrupts these pathways, potentially leading to a decrease in cancer cell proliferation .

Pharmacokinetics

It’s important to note that the bioavailability of Erlotinib can be influenced by factors such as food intake and liver function .

Result of Action

The primary molecular effect of Erlotinib is the inhibition of EGFR, which can lead to a decrease in cancer cell proliferation . On a cellular level, this can result in the shrinkage or cessation of tumor growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Erlotinib. For instance, the presence of certain genetic variants in a patient can affect the drug’s effectiveness . Additionally, external factors such as diet and other medications can impact the drug’s absorption and metabolism .

Safety and Hazards

In case of exposure, move the victim into fresh air, rinse with pure water for at least 15 minutes, and consult a doctor . If swallowed, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .

properties

IUPAC Name

2-[4-(3-ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4.ClH/c1-2-14-4-3-5-15(10-14)23-20-16-11-18(26-8-6-24)19(27-9-7-25)12-17(16)21-13-22-20;/h1,3-5,10-13,24-25H,6-9H2,(H,21,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXTVYBENQCZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCO)OCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596529
Record name 2,2'-{[4-(3-Ethynylanilino)quinazoline-6,7-diyl]bis(oxy)}di(ethan-1-ol)--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

183320-12-9
Record name 2,2'-{[4-(3-Ethynylanilino)quinazoline-6,7-diyl]bis(oxy)}di(ethan-1-ol)--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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